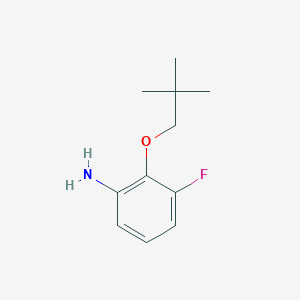

3-Fluoro-2-(neopentyloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-11(2,3)7-14-10-8(12)5-4-6-9(10)13/h4-6H,7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRNQZDLWLNRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245903 | |

| Record name | Benzenamine, 2-(2,2-dimethylpropoxy)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286274-36-9 | |

| Record name | Benzenamine, 2-(2,2-dimethylpropoxy)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-(2,2-dimethylpropoxy)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Fluoro 2 Neopentyloxy Aniline

Retrosynthetic Analysis for Targeted Aniline (B41778) Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. khanacademy.orgnih.govyoutube.comyoutube.com For 3-Fluoro-2-(neopentyloxy)aniline, the analysis begins by considering the primary functional groups and their most reliable synthetic precursors.

The final amino group is most commonly introduced by the reduction of a nitro group due to the high efficiency and chemoselectivity of this transformation. This leads to the immediate precursor, or synthon, 3-fluoro-2-(neopentyloxy)nitrobenzene (I) . This approach is often preferred over direct amination of a halogenated precursor, which can present challenges in selectivity and reaction conditions.

The next disconnection targets the ether linkage. The C-O bond of the neopentyloxy group can be disconnected via the logic of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This identifies two potential precursor sets:

A 2-hydroxy-3-fluoronitrobenzene derivative and a neopentyl halide.

A 2-halo-3-fluoronitrobenzene derivative and neopentyl alcohol.

Considering the directing effects of the substituents, a plausible forward synthesis would start from a precursor where the fluorine and a precursor to the amine (the nitro group) are already in place. A strategic starting material is 1,2-difluoro-3-nitrobenzene (III) . This allows for a regioselective nucleophilic aromatic substitution (SNAr) to introduce the neopentyloxy group, followed by the reduction of the nitro group. The retrosynthetic pathway can be visualized as follows:

Retrosynthetic Scheme for 3-Fluoro-2-(neopentyloxy)aniline:

This analysis suggests a two-step forward synthesis from 1,2-difluoro-3-nitrobenzene.

Regioselective Fluorination Techniques in Aromatic Systems

While the proposed synthesis commences with a pre-fluorinated starting material, understanding regioselective fluorination is crucial for the broader context of synthesizing substituted fluoroaromatics. The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, with the choice depending on the substrate and desired regiochemistry.

Electrophilic Fluorination: This involves using reagents like Selectfluor® (F-TEDA-BF₄) that deliver an electrophilic fluorine (F⁺). The regioselectivity is governed by the electronic nature of the existing substituents on the ring, typically favoring fluorination at electron-rich positions (ortho and para to activating groups).

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a good leaving group (like -Cl, -NO₂, etc.) by a fluoride (B91410) ion (e.g., from KF or CsF). This reaction is most effective when the ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group.

Sandmeyer-type Reactions (Balz-Schiemann reaction): This classic method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. It provides a reliable route to fluoroaromatics from an amino precursor.

For a molecule with the substitution pattern of 3-Fluoro-2-(neopentyloxy)aniline, starting with a commercially available, appropriately substituted fluorinated building block is often the most efficient strategy, circumventing potential issues with regioselectivity and harsh conditions associated with direct fluorination of a complex intermediate.

Introduction of the Neopentyloxy Moiety via Etherification Reactions

The key step in assembling the carbon-oxygen-carbon linkage of the ether is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com In the proposed pathway, this involves the reaction of 1,2-difluoro-3-nitrobenzene with neopentyl alcohol .

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, rather than a typical SN2 reaction on an alkyl halide. The nitro group strongly activates the ortho and para positions towards nucleophilic attack. In 1,2-difluoro-3-nitrobenzene, the fluorine atom at the C2 position is ortho to the nitro group and is therefore highly activated. The fluorine at C1 is meta and significantly less reactive.

The neopentyl alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the sodium neopentoxide nucleophile. khanacademy.org This alkoxide then selectively displaces the more activated fluorine atom at the C2 position.

Reaction: 1,2-difluoro-3-nitrobenzene + NaOCH₂(C(CH₃)₃) → 3-Fluoro-2-(neopentyloxy)nitrobenzene + NaF

A significant challenge in this step is the steric hindrance of the neopentyl group. While the SNAr mechanism on the aromatic ring is not as sensitive to the nucleophile's bulk as an SN2 reaction on a sterically hindered alkyl halide, reaction conditions must be carefully controlled. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed to enhance the nucleophilicity of the alkoxide and facilitate the reaction. numberanalytics.comnumberanalytics.com

| Parameter | Condition | Rationale/Consideration |

| Alcohol | Neopentyl alcohol | Source of the neopentyloxy group. |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base to generate the alkoxide in situ. |

| Solvent | DMF, DMSO | Polar aprotic solvents stabilize the intermediate and increase reaction rates. numberanalytics.com |

| Temperature | 50-100 °C | Sufficient thermal energy is needed to overcome the activation barrier. byjus.com |

| Leaving Group | Fluoride | Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring. |

This table presents typical conditions for a Williamson-type ether synthesis involving an activated aromatic halide.

Amination Protocols for Substituted Aromatic Precursors

The final step in the proposed synthesis is the conversion of the nitro group in 3-fluoro-2-(neopentyloxy)nitrobenzene (I) to an amine. The reduction of an aromatic nitro group is a robust and widely used transformation in organic synthesis. researchgate.net

Several methods are effective for this purpose:

Catalytic Hydrogenation: This is one of the cleanest and most efficient methods. The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst. Palladium on carbon (Pd/C) is a common choice. Platinum oxide (PtO₂) or Raney Nickel can also be used. A key consideration is the potential for hydrodefluorination (loss of the fluorine atom), which can be a competing side reaction under harsh conditions. Optimization of catalyst loading, pressure, and temperature is crucial to maintain selectivity.

Metal-Acid Reduction: Classic methods involve the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). These reactions are highly effective but can require a strenuous aqueous workup to remove metal salts. A milder variation uses iron powder with ammonium (B1175870) chloride in an ethanol/water mixture, which often simplifies purification.

Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is transfer hydrogenation, where a molecule like hydrazine, ammonium formate, or cyclohexene (B86901) serves as the hydrogen source in the presence of a catalyst (e.g., Pd/C).

The choice of method depends on the scale of the reaction, functional group tolerance, and desired purity. For this specific substrate, catalytic hydrogenation under controlled conditions would likely be the preferred industrial method due to its efficiency and the generation of minimal waste.

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency of the two key steps—etherification and nitro reduction—is highly dependent on the choice of reagents and solvents.

For the SNAr etherification , the selection of the base and solvent is critical. While strong bases like NaH are effective, weaker bases like potassium carbonate (K₂CO₃) can also be used, sometimes with the aid of a phase-transfer catalyst to improve solubility and reactivity. The solvent choice (e.g., DMF, DMSO, acetonitrile) affects the rate and selectivity of the SNAr reaction. numberanalytics.comnumberanalytics.com

For the catalytic hydrogenation of the nitro group, the catalyst system is paramount. The table below summarizes findings for related nitroarene reductions, highlighting the importance of the catalyst in achieving high yields and selectivity.

| Catalyst | Substrate Type | Solvent | Yield/Selectivity | Reference |

| Pd/C | Nitrobenzene | Ethanol | High yield, but risk of dehalogenation with halo-substituents. | researchgate.net |

| PtO₂ | Substituted Nitroarenes | Acetic Acid | Highly active, may require milder conditions to preserve sensitive groups. | researchgate.net |

| Fe/NH₄Cl | Halogenated Nitroarenes | Ethanol/Water | Good yields, high chemoselectivity, avoids catalytic dehalogenation. | N/A |

| Raney Ni | Nitroarenes | Methanol | Very active, but can be less selective and requires careful handling. | N/A |

This interactive table showcases a comparative overview of common catalytic systems for nitro group reduction.

Minimizing Intermediate Purification: If the intermediate from the etherification step is sufficiently clean, it may be possible to proceed directly to the reduction step in a "telescoped" or one-pot-like procedure, reducing material loss and processing time.

Reaction Monitoring: Careful monitoring of each reaction (e.g., by TLC or LC-MS) ensures complete conversion of the starting material, preventing contamination of the final product with unreacted intermediates.

Scalability: The chosen reactions should be scalable. For instance, catalytic hydrogenation is generally more scalable and environmentally benign than stoichiometric metal/acid reductions, which generate large amounts of waste. uva.nl

Reagent Stoichiometry: Precise control over the amount of base in the etherification step and the catalyst loading in the reduction step can prevent side reactions and improve the cost-effectiveness of the process.

By systematically optimizing each of these parameters, the synthesis of 3-Fluoro-2-(neopentyloxy)aniline can be transformed from a theoretical route into an efficient and practical chemical process.

Sustainable and Green Chemistry Approaches in Synthesis of 3-Fluoro-2-(neopentyloxy)aniline

The development of synthetic methodologies for specialty chemicals like 3-Fluoro-2-(neopentyloxy)aniline is increasingly being viewed through the lens of green and sustainable chemistry. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. While specific research on green synthetic routes for 3-Fluoro-2-(neopentyloxy)aniline is not extensively documented in publicly available literature, general strategies applicable to the synthesis of substituted anilines and fluorinated aromatic ethers can be considered. These approaches focus on alternative catalysts, less hazardous solvents, and more efficient reaction pathways.

Potential green chemistry strategies that could be adapted for the synthesis of 3-Fluoro-2-(neopentyloxy)aniline include the use of solid acid catalysts, alternative amination methods, and advancements in catalytic C-O bond formation. For instance, the use of reusable solid catalysts like Amberlite IR-400 resin has been demonstrated in the synthesis of N-substituted anilines, offering a more environmentally friendly alternative to traditional acid catalysts. vixra.org Similarly, research into one-pot synthesis of sterically demanding anilines from aryllithium species presents a pathway to reduce the number of synthetic steps, thereby minimizing waste and energy consumption. researchgate.net

Another area of green chemistry relevant to the synthesis of 3-Fluoro-2-(neopentyloxy)aniline is the development of eco-friendly methods for forming the ether linkage. Palladium-catalyzed C-O cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl ethers. Recent advancements have focused on using commercially available and highly efficient precatalysts that can operate under milder conditions and with lower catalyst loadings. acs.org Furthermore, the use of greener solvents in such reactions is a key consideration. While many traditional cross-coupling reactions employ toluene (B28343), ongoing research seeks to replace it with more benign alternatives.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Neopentyloxy Aniline

Transformations Involving the Primary Amino Group

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of 3-fluoro-2-(neopentyloxy)aniline is a key handle for a variety of chemical transformations, most notably through the formation of a diazonium salt. The process of diazotization involves treating the aniline (B41778) with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). lumenlearning.comorganic-chemistry.org The resulting 3-fluoro-2-(neopentyloxy)benzenediazonium salt is a versatile intermediate, though, like most diazonium salts, it can be unstable and is often used immediately without isolation. lumenlearning.comnih.gov The presence of the ortho-neopentyloxy group may sterically influence the approach of reagents to the diazonium functional group.

Once formed, the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide array of nucleophiles. organic-chemistry.org Key transformations include:

The Sandmeyer Reaction: This reaction utilizes copper(I) salts to replace the diazonium group with halides (Cl⁻, Br⁻) or pseudohalides (CN⁻). lumenlearning.com For instance, treating the diazonium salt of 3-fluoro-2-(neopentyloxy)aniline with CuCl or CuBr would yield 1-chloro-3-fluoro-2-(neopentyloxy)benzene or 1-bromo-3-fluoro-2-(neopentyloxy)benzene, respectively.

The Schiemann Reaction: To introduce another fluorine atom, the diazonium salt is typically prepared using fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate (B81430) salt is often insoluble, allowing for its isolation, which upon thermal decomposition, yields the corresponding aryl fluoride (B91410). lumenlearning.com

Hydrolysis: Gently heating the aqueous acidic solution of the diazonium salt leads to its replacement by a hydroxyl (-OH) group, producing 3-fluoro-2-(neopentyloxy)phenol.

Reduction: The diazonium group can be replaced by a hydrogen atom (hydro-de-diazoniation) using reducing agents such as hypophosphorous acid (H₃PO₂), effectively removing the original amine functionality. lumenlearning.com

Modern protocols may employ organic-phase diazotization using reagents like tert-butyl nitrite (TBN) to avoid strongly acidic aqueous conditions and the need to isolate hazardous intermediates. researchgate.net

Table 1: Potential Diazotization-Based Transformations

| Transformation | Typical Reagents | Product |

|---|---|---|

| Sandmeyer (Chlorination) | 1. NaNO₂, HCl, 0-5°C 2. CuCl | 1-Chloro-3-fluoro-2-(neopentyloxy)benzene |

| Sandmeyer (Bromination) | 1. NaNO₂, HBr, 0-5°C 2. CuBr | 1-Bromo-3-fluoro-2-(neopentyloxy)benzene |

| Sandmeyer (Cyanation) | 1. NaNO₂, H₂SO₄, 0-5°C 2. CuCN | 3-Fluoro-2-(neopentyloxy)benzonitrile |

| Schiemann Reaction | 1. NaNO₂, HBF₄, 0-5°C 2. Heat (Δ) | 1,3-Difluoro-2-(neopentyloxy)benzene |

| Hydrolysis | 1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, Heat (Δ) | 3-Fluoro-2-(neopentyloxy)phenol |

| Reduction | 1. NaNO₂, HCl, 0-5°C 2. H₃PO₂ | 1-Fluoro-2-(neopentyloxy)benzene |

Reactivity Studies of the Neopentyloxy Side Chain

The neopentyloxy group, -OCH₂(CH₃)₃, is characterized by its significant steric bulk and the absence of β-hydrogens on the alkyl portion. This structure imparts considerable stability to the side chain under many reaction conditions.

Ether Linkage Stability: The aryl ether C-O bond is generally robust and resistant to cleavage by most bases and nucleophiles. Cleavage typically requires harsh, strongly acidic conditions, such as refluxing with hydrobromic acid (HBr) or hydroiodic acid (HI).

Alkyl Group Stability: The neopentyl group is exceptionally stable. It cannot undergo E2 elimination reactions because it lacks a hydrogen atom on the carbon beta to the oxygen. Its steric hindrance also makes it highly resistant to Sₙ2-type nucleophilic attack at the α-carbon. Rearrangements of the neopentyl cation, while possible under certain conditions, are not a factor in most reactions involving the aromatic core.

Due to this inherent stability, the neopentyloxy side chain is expected to act primarily as a sterically bulky, electron-donating spectator group during most chemical transformations performed on the aniline core or other positions of the aromatic ring.

Oxidation and Reduction Chemistry of the Aniline Core

The reactivity of the aniline core is dominated by the electron-donating and easily oxidized amino group.

Oxidation: Primary aromatic amines are highly susceptible to oxidation. The amino group of 3-fluoro-2-(neopentyloxy)aniline can be oxidized by various reagents to form nitroso, nitro, or even polymeric azo compounds, often resulting in complex mixtures and tarry by-products. msu.edu The strong activating effect of both the amino and the ortho-alkoxy group makes the ring particularly electron-rich and sensitive. msu.edu To perform reactions on the aromatic ring without interference from the amine, its high reactivity is often attenuated by converting it to a less activating and more robust amide group (e.g., via N-acetylation with acetic anhydride). msu.edu This protecting group can be removed later via hydrolysis to regenerate the aniline.

Reduction: The aniline functional group is already in a reduced state. Therefore, "reduction" chemistry of the aniline core typically refers to its stability under conditions used to reduce other functional groups that might be present on the molecule. The aromatic ring and the amine are generally stable to common reduction methods like catalytic hydrogenation (e.g., H₂/Pd) or metal-acid reductions (e.g., Sn/HCl), which are often used to convert nitroarenes into anilines. msu.edu These conditions would not alter the 3-fluoro-2-(neopentyloxy)aniline structure itself but would be compatible with it.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

3-Fluoro-2-(neopentyloxy)aniline is a suitable nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org This reaction allows for the formation of a new carbon-nitrogen bond between the aniline's nitrogen and an aryl or vinyl electrophile (typically a halide or triflate).

The general reaction scheme involves the aniline, an aryl halide (Ar-X), a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Key Factors for Reactivity:

Nucleophilicity: The nucleophilicity of the aniline nitrogen is enhanced by the electron-donating ortho-neopentyloxy group but is slightly diminished by the electron-withdrawing meta-fluoro substituent.

Steric Hindrance: The bulky ortho-neopentyloxy group poses a significant steric challenge. This steric crowding around the nitrogen atom necessitates the use of specialized palladium-ligand systems designed to facilitate coupling with hindered substrates. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphine ligands (e.g., AdBippyPhos), are often required to promote the necessary oxidative addition and reductive elimination steps of the catalytic cycle. nih.govnih.gov

Reaction Conditions: The choice of base (e.g., NaOt-Bu, Cs₂CO₃, KOPh), solvent (e.g., toluene (B28343), dioxane), and temperature is critical for achieving high yields. nih.govnih.gov Weaker bases like potassium phenoxide (KOPh) have been shown to be effective in couplings with sensitive fluorinated amines, preventing substrate or product degradation that can occur with stronger bases. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Electrophile (Ar-X) | Pd Catalyst | Ligand | Base | Solvent & Temp. | Potential Product |

|---|---|---|---|---|---|

| Aryl Bromide | Pd₂(dba)₃ | Tri-tert-butylphosphine | NaOt-Bu | Toluene, 80-110°C | N-Aryl-3-fluoro-2-(neopentyloxy)aniline |

| Aryl Chloride | [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Toluene, 100°C | N-Aryl-3-fluoro-2-(neopentyloxy)aniline |

| Aryl Triflate | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane, 100°C | N-Aryl-3-fluoro-2-(neopentyloxy)aniline |

3 Fluoro 2 Neopentyloxy Aniline As a Versatile Chemical Building Block and Intermediate

Applications in the Construction of Complex Organic Molecules

There is currently no specific information available in peer-reviewed scientific literature or patents that demonstrates the application of 3-Fluoro-2-(neopentyloxy)aniline in the construction of complex organic molecules. The potential for this compound to serve as a building block is suggested by its chemical structure; the aniline (B41778) moiety can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, while the fluoro and neopentyloxy groups can influence the reactivity and properties of resulting molecules. However, without documented examples, its role in this area remains theoretical.

Precursor for the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Substituted anilines are common precursors for the synthesis of a wide range of nitrogen-containing heterocycles.

The synthesis of indoles, quinolines, and benzimidazoles often involves the use of ortho-substituted anilines. Classic synthetic methods such as the Fischer, Madelung, and Bischler indole (B1671886) syntheses, the Skraup, Doebner-von Miller, and Friedländer quinoline (B57606) syntheses, and the Phillips benzimidazole (B57391) synthesis all rely on aniline derivatives as key starting materials.

Despite the structural suitability of 3-Fluoro-2-(neopentyloxy)aniline for these transformations, no specific examples of its use to create indole, quinoline, or benzimidazole derivatives have been reported in the available literature.

Similarly, the synthesis of thiazole (B1198619) and oxindole (B195798) analogues can employ aniline precursors. For instance, the Hantzsch thiazole synthesis can be adapted to use aminobenzenes, and various cyclization strategies starting from substituted anilines can lead to oxindoles.

A comprehensive search has found no documented instances of 3-Fluoro-2-(neopentyloxy)aniline being used to synthesize thiazole or oxindole analogues.

Role in Multi-Step Organic Syntheses toward Advanced Scaffolds

The term "advanced scaffolds" refers to core molecular frameworks that can be further elaborated to create libraries of compounds for drug discovery or materials science applications. While 3-Fluoro-2-(neopentyloxy)aniline is classified as a building block suitable for such purposes, there are no published multi-step synthetic routes that feature this compound as an intermediate leading to the development of advanced scaffolds.

Data Tables

Due to the lack of specific research findings for the applications of 3-Fluoro-2-(neopentyloxy)aniline, no data tables containing detailed research findings can be generated.

Theoretical and Computational Studies on 3 Fluoro 2 Neopentyloxy Aniline

Quantum Chemical Investigations of Electronic Structure and Bonding

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. wikipedia.org It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals in 3-Fluoro-2-(neopentyloxy)aniline provide a roadmap for its potential chemical transformations.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its capacity to accept electrons (electrophilicity). youtube.com In 3-Fluoro-2-(neopentyloxy)aniline, the HOMO is expected to be predominantly localized on the aniline (B41778) ring and the nitrogen atom of the amino group, as these are the most electron-rich portions of the molecule. Conversely, the LUMO is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative fluorine and oxygen atoms.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Theoretical Frontier Molecular Orbital Properties of 3-Fluoro-2-(neopentyloxy)aniline (Note: The following data are representative theoretical values obtained from DFT calculations on structurally similar aniline derivatives and are intended for illustrative purposes.)

| Parameter | Value (eV) | Description |

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital. Higher values indicate stronger nucleophilicity. |

| LUMO Energy | -0.25 | Energy of the lowest unoccupied molecular orbital. Lower values indicate stronger electrophilicity. |

| HOMO-LUMO Gap | 5.60 | Energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. |

Conformational Analysis and Energy Landscapes of the Neopentyloxy Group

The rotation around the C-O bond of the neopentyloxy group is a key conformational variable. Due to steric hindrance between the neopentyl group and the substituents on the aniline ring (the amino and fluoro groups), certain rotational isomers will be more energetically favorable than others. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers to their interconversion. This information is crucial for understanding how the molecule's shape might affect its interactions with other molecules, such as enzymes or catalysts.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed exploration of potential reaction pathways for 3-Fluoro-2-(neopentyloxy)aniline. By mapping the potential energy surface for a given reaction, chemists can identify the transition state structures and calculate the activation energies, providing a deeper understanding of the reaction kinetics and mechanism. For instance, in electrophilic aromatic substitution reactions, computational models can predict the most likely site of attack on the aniline ring by an electrophile.

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction

Density Functional Theory (DFT) has become an invaluable tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. elsevierpure.com By calculating the electronic ground state and excited states of 3-Fluoro-2-(neopentyloxy)aniline, it is possible to simulate its various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). eurjchem.com

These theoretical spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of complex spectral features. For example, DFT calculations can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in the NMR spectrum, providing valuable information for structural elucidation.

Table 2: Predicted Spectroscopic Data for 3-Fluoro-2-(neopentyloxy)aniline using DFT (Note: These are hypothetical values based on DFT calculations for similar aromatic compounds.)

| Spectrum | Predicted Feature | Description |

| ¹H NMR | δ 6.5-7.2 ppm | Aromatic protons, with splitting patterns influenced by the fluoro and amino groups. |

| ¹³C NMR | δ 110-155 ppm | Aromatic carbons, with the carbon attached to fluorine showing a characteristic C-F coupling. |

| IR | ~3400 cm⁻¹ | N-H stretching vibrations of the primary amine. |

| UV-Vis | λmax ≈ 290 nm | π → π* electronic transition within the substituted benzene (B151609) ring. |

In Silico Screening for Potential Reactivity Profiles

In silico screening involves the use of computational methods to rapidly assess the potential reactivity of a molecule in a wide range of chemical reactions. For 3-Fluoro-2-(neopentyloxy)aniline, this could involve predicting its reactivity in various cross-coupling reactions, its potential as a ligand in organometallic catalysis, or its susceptibility to metabolic transformations. These high-throughput computational screens can help to prioritize experimental efforts and accelerate the discovery of new applications for the compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

For 3-Fluoro-2-(neopentyloxy)aniline, a complete set of one-dimensional NMR spectra would be essential for its initial characterization.

¹H NMR (Proton NMR): This technique would identify all unique proton environments in the molecule. Key expected signals would include those for the aromatic protons, the -NH₂ protons of the aniline (B41778) group, and the protons of the neopentyloxy group, specifically the singlet for the nine equivalent protons of the tert-butyl group and the signal for the -OCH₂- protons. Chemical shifts (δ) and coupling constants (J) would reveal the electronic environment and spatial relationships between neighboring protons.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. For the target molecule, this would include the aromatic carbons, with their chemical shifts influenced by the fluorine, amino, and neopentyloxy substituents, as well as the carbons of the neopentyl group. The large solvent-suppressed peak would be characteristic of the deuterated solvent used.

¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR would be a crucial and highly sensitive technique. It would provide a specific signal for the fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of the electronic environment created by the adjacent amino and neopentyloxy groups. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would be observable in their respective spectra, providing definitive evidence for the fluorine's position.

A hypothetical data table for these NMR analyses would look as follows:

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |||

| ¹⁹F NMR | Chemical Shift (ppm) | Assignment |

No experimental data is available to populate this table.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of proton networks within the molecule, such as the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its attached carbon atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analyses

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: An IR spectrum of 3-Fluoro-2-(neopentyloxy)aniline would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and the aliphatic neopentyl group, C-O stretching of the ether linkage, and C-F stretching. The substitution pattern on the benzene (B151609) ring would also influence the pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, a complementary technique to IR, would also be used to identify functional groups. Aromatic ring vibrations are often strong in Raman spectra.

A representative data table for vibrational spectroscopy would be:

| IR Spectroscopy | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Raman Spectroscopy | Wavenumber (cm⁻¹) | Intensity | Assignment |

No experimental data is available to populate this table.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 3-Fluoro-2-(neopentyloxy)aniline (C₁₁H₁₆FNO), the expected exact mass of the molecular ion [M]⁺ would be a key piece of data to confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide this with high accuracy. The fragmentation pattern would likely show the loss of the neopentyl group or other characteristic fragments, helping to piece together the molecular structure.

A summary of expected mass spectrometry data would be presented as follows:

| Mass Spectrometry (EI) | m/z | Relative Intensity (%) | Assignment |

| HRMS | Calculated m/z | Measured m/z | Assignment |

No experimental data is available to populate this table.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of 3-Fluoro-2-(neopentyloxy)aniline could be grown, X-ray crystallography would provide the ultimate proof of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine group.

A table summarizing crystallographic data would include:

| Crystal Data | |

| Empirical formula | C₁₁H₁₆FNO |

| Formula weight | |

| Temperature | |

| Wavelength | |

| Crystal system | |

| Space group | |

| Unit cell dimensions | |

| Volume | |

| Z | |

| Density (calculated) |

No experimental data is available to populate this table.

Emerging Research Directions and Future Prospects for 3 Fluoro 2 Neopentyloxy Aniline

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of fluorinated anilines is a critical area of research, as these compounds serve as valuable intermediates in the production of pharmaceuticals and agrochemicals. alfa-chemistry.comwikipedia.org While specific synthetic routes for 3-Fluoro-2-(neopentyloxy)aniline are not extensively documented in publicly available literature, established methods for the preparation of analogous 3-fluoro-2-alkoxyanilines can be logically extended.

A common strategy for synthesizing fluorinated amines involves the hydrogenation reduction of the corresponding nitro-aromatic compounds. alfa-chemistry.com In the case of 3-Fluoro-2-(neopentyloxy)aniline, a plausible synthetic pathway would commence with the etherification of 2-fluoro-6-nitrophenol (B128858) with neopentyl bromide, followed by the reduction of the nitro group to an amine. The choice of catalyst for the reduction step is crucial for achieving high yield and selectivity.

Another promising approach is the fluoroamination of alkenes, which allows for the simultaneous introduction of both fluorine and nitrogen-containing groups. alfa-chemistry.com Furthermore, advancements in organocatalysis, particularly the use of small organic molecules to catalyze reactions, present exciting opportunities for developing more efficient and stereoselective synthetic methods. nih.govprinceton.edu For instance, enamine catalysis has been successfully employed for the α-fluorination of aldehydes, a strategy that could be adapted for the synthesis of precursors to 3-Fluoro-2-(neopentyloxy)aniline. nih.gov

The aniline (B41778) functional group within 3-Fluoro-2-(neopentyloxy)aniline also suggests its potential use as an organocatalyst. Aniline and its derivatives have been shown to catalyze reactions such as acylhydrazone exchange. nih.gov The electronic properties conferred by the fluorine atom and the steric bulk of the neopentyloxy group could modulate the catalytic activity and selectivity of the aniline moiety, opening avenues for its application in novel catalytic systems.

Table 1: Potential Synthetic Strategies for 3-Fluoro-2-(neopentyloxy)aniline

| Synthetic Approach | Key Reaction | Potential Advantages |

| Reduction of Nitro-aromatic Precursor | Catalytic Hydrogenation | Utilizes readily available starting materials. |

| Nucleophilic Aromatic Substitution | Etherification followed by reduction | Step-wise approach allowing for modular synthesis. |

| Fluoroamination | Direct introduction of F and NH2 groups | Potentially more atom-economical. |

| Organocatalytic Routes | Enantioselective fluorination of precursors | Access to chiral derivatives. |

Exploration in Advanced Materials Science Applications

The incorporation of fluorine into organic molecules is a well-established strategy for modifying the properties of materials. youtube.com Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic characteristics. These properties make 3-Fluoro-2-(neopentyloxy)aniline an intriguing candidate for applications in advanced materials science.

The presence of both a polar aniline group and a lipophilic neopentyloxy group, combined with the electron-withdrawing fluorine atom, could lead to materials with interesting self-assembly properties. The bulky neopentyl group can influence the packing of the molecules in the solid state, potentially leading to the formation of liquid crystalline phases or other ordered structures.

In the realm of polymer chemistry, 3-Fluoro-2-(neopentyloxy)aniline could serve as a monomer for the synthesis of novel fluorinated polymers. Such polymers might exhibit desirable properties such as low surface energy, high gas permeability, and tailored optical properties. For example, polyanilines are known for their conductive properties, and the introduction of the fluoro and neopentyloxy substituents could be used to fine-tune these electronic characteristics and the polymer's processability.

Table 2: Potential Applications of 3-Fluoro-2-(neopentyloxy)aniline in Materials Science

| Application Area | Potential Role of the Compound | Anticipated Properties of the Material |

| Organic Electronics | Monomer for conductive polymers | Tunable conductivity, improved stability |

| Liquid Crystals | Mesogen | Formation of ordered phases |

| High-Performance Polymers | Monomer | Enhanced thermal and chemical resistance |

| Coatings and Surfaces | Additive or monomer | Low surface energy, hydrophobicity |

Integration into Chemoinformatics and Combinatorial Chemistry Libraries

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid synthesis and screening of large libraries of compounds. youtube.comyoutube.com The unique structural features of 3-Fluoro-2-(neopentyloxy)aniline make it an attractive building block for inclusion in such libraries.

The aniline moiety provides a reactive handle for a variety of chemical transformations, allowing for the facile generation of a diverse set of derivatives. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. The fluorine atom and the neopentyloxy group act as "decoration points" that can be varied to systematically explore the structure-activity or structure-property relationships of the resulting compounds.

Chemoinformatics and computational modeling play a crucial role in the design of combinatorial libraries and in predicting the properties of virtual compounds. nih.govnih.gov By integrating 3-Fluoro-2-(neopentyloxy)aniline into chemoinformatic databases, its calculated properties, such as lipophilicity, polar surface area, and conformational flexibility, can be used to guide the selection of this building block for specific applications. Computational studies can also help to predict the binding affinity of its derivatives to biological targets or to model the properties of materials derived from it. nih.govresearchgate.net The creation of a virtual library based on the 3-Fluoro-2-(neopentyloxy)aniline scaffold would be a valuable resource for identifying promising lead compounds for further experimental investigation.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Fluoro-2-(neopentyloxy)aniline?

Methodological Answer:

The synthesis typically involves sequential functionalization of the aniline core. First, introduce the fluorine substituent via electrophilic aromatic substitution (EAS) using a fluorinating agent like Selectfluor™ under controlled pH (e.g., acetic acid buffer). Next, the neopentyloxy group can be introduced via nucleophilic aromatic substitution (NAS) by reacting 3-fluoro-2-nitroaniline with neopentyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C . Reduction of the nitro group to an amine is achieved using hydrogen gas and a palladium catalyst (10% Pd/C) in ethanol, followed by purification via column chromatography .

Advanced: How do steric effects from the neopentyloxy group influence reaction pathways in cross-coupling reactions?

Methodological Answer:

The bulky neopentyloxy group imposes steric hindrance, directing electrophilic attacks to the para position of the fluorine substituent. This can be validated using density functional theory (DFT) calculations to map electron density and transition states. For Suzuki-Miyaura coupling, steric maps suggest that bulky ligands (e.g., SPhos) mitigate steric clashes, improving yields. Contrast this with smaller ligands (e.g., PPh₃), where steric inhibition reduces coupling efficiency . Experimental validation via kinetic studies under varying ligand conditions is critical .

Basic: What spectroscopic techniques are optimal for structural confirmation of 3-Fluoro-2-(neopentyloxy)aniline?

Methodological Answer:

- ¹H/¹⁹F NMR : The fluorine atom causes splitting patterns in ¹H NMR (e.g., coupling constants of 8–12 Hz for ortho protons). ¹⁹F NMR shows a singlet near -110 ppm (CF₃ groups in similar compounds appear at -60 to -70 ppm) .

- IR Spectroscopy : Confirm the amine (-NH₂) stretch at 3350–3450 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 225.1234 (calculated for C₁₁H₁₅FNO) .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions?

Methodological Answer:

Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to calculate Fukui indices and molecular electrostatic potential (MEP) surfaces. For 3-Fluoro-2-(neopentyloxy)aniline, the MEP reveals electron-deficient regions at the para position relative to fluorine, favoring electrophilic attack. Compare with experimental bromination results (e.g., NBS in CCl₄) to validate computational predictions .

Basic: What storage conditions prevent degradation of 3-Fluoro-2-(neopentyloxy)aniline?

Methodological Answer:

Store in amber glass vials under inert gas (argon or nitrogen) at -20°C to minimize oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., nitroso derivatives) form under light exposure, necessitating dark storage .

Advanced: How can Box-Behnken experimental design optimize catalytic hydrogenation of intermediates?

Methodological Answer:

Design a 3-factor Box-Behnken model to optimize hydrogen pressure (10–30 bar), catalyst loading (5–15% Pd/C), and temperature (50–90°C). Response surface methodology (RSM) identifies optimal conditions (e.g., 20 bar H₂, 10% Pd/C, 70°C), achieving >95% yield. Validate via ANOVA to confirm model significance (p < 0.05) .

Data Contradiction: How to resolve discrepancies in reported yields for fluorination reactions?

Methodological Answer:

Discrepancies often arise from solvent purity (e.g., trace water in DMF inhibits fluorinating agents) or competing side reactions (e.g., diaryl ether formation). Replicate experiments under anhydrous conditions (molecular sieves in DMF) and monitor via TLC. Cross-reference with GC-MS to quantify byproducts. For example, Selectfluor™ in dry MeCN at 0°C improves selectivity .

Advanced: What role does the fluorine substituent play in modulating biological activity?

Methodological Answer:

Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. Compare IC₅₀ values of fluorinated vs. non-fluorated analogs in enzyme inhibition assays (e.g., kinase panels). Lipophilicity (logP) increases by ~0.5 units due to fluorine, improving membrane permeability—quantify via parallel artificial membrane permeability assay (PAMPA) .

Basic: How to analyze trace impurities in 3-Fluoro-2-(neopentyloxy)aniline batches?

Methodological Answer:

Use UPLC-MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in H₂O/MeCN gradient. Detect impurities at 254 nm. Major impurities include residual neopentyl bromide (retention time 3.2 min) and dehalogenated byproducts. Quantify via external calibration curves .

Advanced: What mechanistic insights explain solvent effects on NAS reaction rates?

Methodological Answer:

Polar aprotic solvents (DMF, DMSO) stabilize the transition state via dipole interactions, accelerating NAS. Kinetic studies (variable solvent, 25–80°C) show a 10-fold rate increase in DMF vs. THF. Compute solvent polarity (ET(30) scale) and correlate with activation energy (Eyring plot) to validate solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.